

An In-depth Technical Guide to the Structure and Stereochemistry of D-Erythrose

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This guide offers a comprehensive examination of **D-Erythrose**, a significant aldotetrose monosaccharide. Tailored for researchers, scientists, and professionals in drug development, it delves into the molecule's structural representations, stereochemical intricacies, and relevant experimental methodologies.

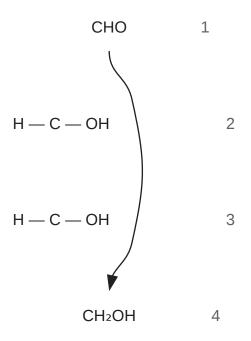
Molecular Structure

D-Erythrose is a four-carbon simple sugar with the chemical formula C₄H₈O₄.[1][2] As an aldotetrose, its structure is characterized by an aldehyde functional group at one end of a four-carbon backbone and hydroxyl groups on the remaining carbons.[3][4]

The open-chain structure of **D-Erythrose** is most effectively represented by a Fischer projection. This two-dimensional representation illustrates the configuration of its chiral centers. In a Fischer projection, horizontal bonds are understood to project out of the plane towards the viewer, while vertical bonds recede into the plane away from the viewer.[5] The systematic IUPAC name for **D-Erythrose** is (2R,3R)-2,3,4-trihydroxybutanal.[6][7]



Fischer Projection of D-Erythrose



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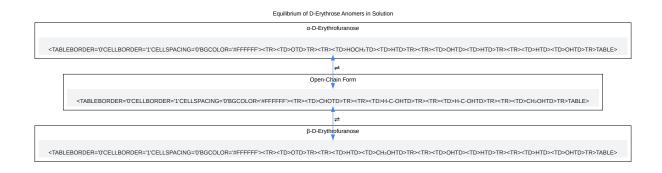
Caption: Fischer projection of the **D-Erythrose** open-chain structure.

In aqueous solutions, **D-Erythrose** predominantly exists in a cyclic hemiacetal form, specifically a five-membered ring known as a furanose.[4] This cyclization occurs via an intramolecular nucleophilic attack of the hydroxyl group on carbon 4 (C4-OH) at the electrophilic aldehyde carbon (C1). This process creates a new chiral center at C1, the anomeric carbon. The two resulting stereoisomers, or anomers, are designated as α and β .[8] The Haworth projection is used to represent these cyclic structures.[9]

- α-D-Erythrofuranose: The anomeric hydroxyl group is on the opposite side of the ring from the CH₂OH group.
- β-D-Erythrofuranose: The anomeric hydroxyl group is on the same side of the ring as the CH₂OH group.

These forms exist in a dynamic equilibrium in solution, a phenomenon that leads to mutarotation—a gradual change in the observed optical rotation.[4][7]





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Caption: Haworth projections showing the equilibrium between cyclic anomers.

Stereochemistry

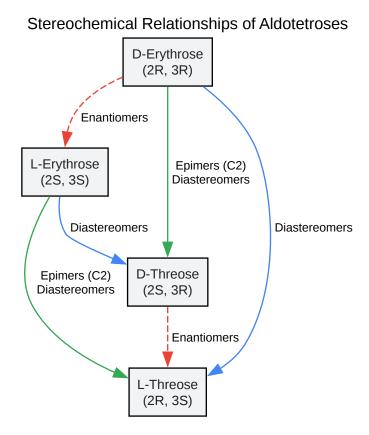
The stereochemistry of **D-Erythrose** is fundamental to its identity and chemical behavior. It possesses two chiral centers at positions C2 and C3.

The "D" designation in **D-Erythrose** signifies that in its Fischer projection, the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3) is positioned on the right side.[2][3] Its mirror image, L-Erythrose, has this hydroxyl group on the left. **D-Erythrose** and L-Erythrose are enantiomers—non-superimposable mirror images of each other.[10] In a pair of enantiomers, all chiral centers have the opposite configuration.[10]

D-Erythrose is part of a family of four aldotetrose stereoisomers. Molecules that are stereoisomers but not enantiomers are known as diastereomers.[10] The diastereomers of **D-Erythrose** are D-Threose and L-Threose.



- D-Threose: Differs from **D-Erythrose** in the configuration at only one chiral center (C2). Stereoisomers that differ at just one of several chiral centers are specifically called epimers. [10]
- L-Threose: The enantiomer of D-Threose.



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Caption: Relationships between the stereoisomers of erythrose and threose.

Quantitative Data

The following table summarizes key physicochemical properties of **D-Erythrose**.



Property	Value	Reference(s)
Molecular Formula	C4H8O4	[1][6][7]
Molecular Weight	120.10 g/mol	[6][7]
IUPAC Name	(2R,3R)-2,3,4- trihydroxybutanal	[6][7]
CAS Number	583-50-6	[6][11]
Appearance	Clear, colorless to light yellow viscous liquid or syrup	[1][11]
Solubility	Highly soluble in water (e.g., 50 mg/ml)	[11][12]
Specific Rotation [α]D ²⁰	Shows mutarotation: initial +1° changing to -14.5° (c=11, water)	[7]
Melting Point	Not applicable (syrup); Phenylosazone derivative m.p. 164°C	[7]

Experimental Protocols

This section details methodologies for the synthesis and structural analysis of **D-Erythrose**.

A novel abiotic synthesis of **D-Erythrose** has been demonstrated through computational studies, providing a potential prebiotic pathway. This method involves the application of an intense electric field to an aqueous solution of glycolaldehyde.[13][14]

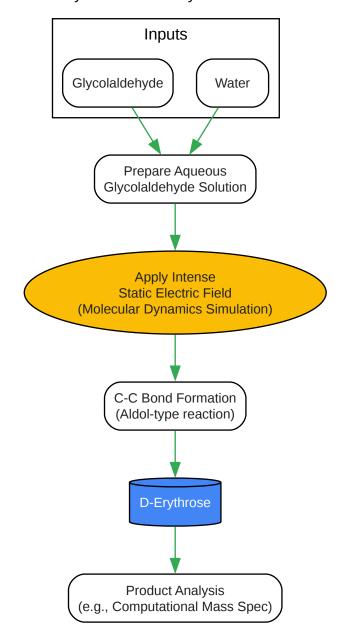
Methodology:

- System Preparation: Prepare an aqueous solution of glycolaldehyde (HOCH2-CHO).
- Electric Field Application: Expose the solution to an intense, static, and homogeneous electric field. This is typically simulated using ab initio Molecular Dynamics.



- Reaction Mechanism: The electric field facilitates the formation of new carbon-carbon bonds between glycolaldehyde molecules. This process proceeds without the formaldehyde umpolung seen in other formose reactions.[13]
- Product Formation: The reaction leads to the stereoselective formation of **D-Erythrose** from two molecules of glycolaldehyde.[13][14]
- Analysis: The resulting products are identified and characterized using computational mass spectrometry and analysis of the simulated molecular structures.

Workflow: Synthesis of D-Erythrose via Electric Field





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